molecular formula C22H24N2O B2362828 3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 852138-14-8

3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Cat. No.: B2362828
CAS No.: 852138-14-8
M. Wt: 332.447
InChI Key: NOOXWAAOUMQCMH-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 3,4-dimethyl group and a 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl moiety. The presence of the carbazole ring system imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide: Unique due to its specific substitution pattern and the presence of the carbazole ring.

    Indole Derivatives: Share structural similarities but differ in biological activities and applications.

    Benzamide Derivatives: Similar core structure but vary in substituents and resulting properties.

Uniqueness

The uniqueness of this compound lies in its combination of the carbazole ring and benzamide core, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-14-7-9-17(11-15(14)2)22(25)23-13-16-8-10-21-19(12-16)18-5-3-4-6-20(18)24-21/h7-12,24H,3-6,13H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOXWAAOUMQCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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